2-Ethoxy-4,5-dimethylaniline
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Overview
Description
2-Ethoxy-4,5-dimethylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethoxy group and two methyl groups attached to the benzene ring, along with an amino group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-dimethylaniline typically involves the nitration of 2-ethoxy-4,5-dimethylbenzene followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron and hydrochloric acid or catalytic hydrogenation to yield the desired aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
2-Ethoxy-4,5-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethoxy and methyl groups can affect the compound’s solubility, reactivity, and overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4,5-dimethylphenol: Similar structure but with a hydroxyl group instead of an amino group.
2-Methoxy-4,5-dimethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
4,5-Dimethylaniline: Lacks the ethoxy group but has similar reactivity due to the presence of the amino group.
Uniqueness
2-Ethoxy-4,5-dimethylaniline is unique due to the presence of both ethoxy and amino groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-ethoxy-4,5-dimethylaniline |
InChI |
InChI=1S/C10H15NO/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6H,4,11H2,1-3H3 |
InChI Key |
RYNJMKFINMCNKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)N |
Origin of Product |
United States |
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